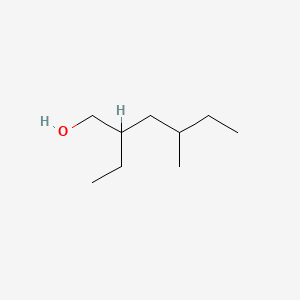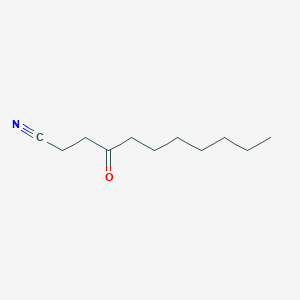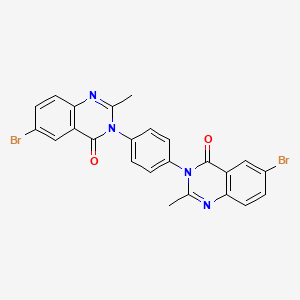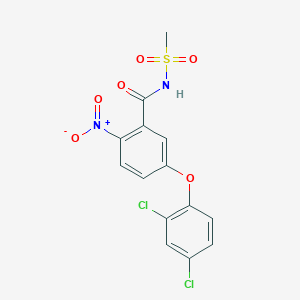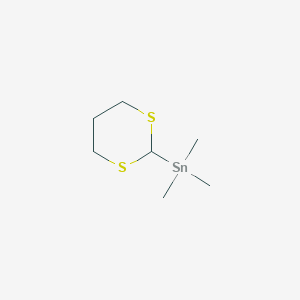
3,6-Diaminocyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diaminocyclohexa-3,5-diene-1,2-dione is an organic compound characterized by a six-membered ring structure with two amino groups and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diaminocyclohexa-3,5-diene-1,2-dione typically involves the oxidation of catechol derivatives or hydroquinone in the presence of azide ions. One efficient method is the Decker oxidation, where potassium ferricyanide is used as an oxidizing agent . This one-pot chemical oxidative method allows for the formation of diamino benzoquinones with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical oxidation processes similar to those used in laboratory synthesis. The use of robust oxidizing agents and controlled reaction conditions ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diaminocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Electrophiles like alkyl halides can react with the amino groups under mild conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3,6-Diaminocyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive amino and keto groups.
Medicine: Explored for its potential antitumor and antimalarial activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3,6-Diaminocyclohexa-3,5-diene-1,2-dione involves its highly reactive keto groups, which act as strong electrophilic centers. These centers attract nucleophilic species, leading to various addition reactions . The compound’s reactivity is further enhanced by the presence of amino groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with chlorine substituents.
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: Contains four amino groups, offering different reactivity and applications.
Uniqueness: 3,6-Diaminocyclohexa-3,5-diene-1,2-dione is unique due to its balanced combination of amino and keto groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
70703-31-0 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
3,6-diaminocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6H6N2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,7-8H2 |
InChI Key |
PWUJYMMPVQHCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=O)C(=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
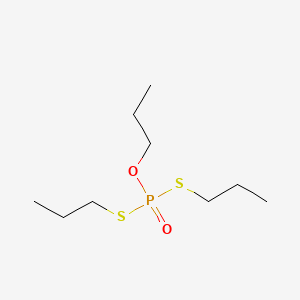
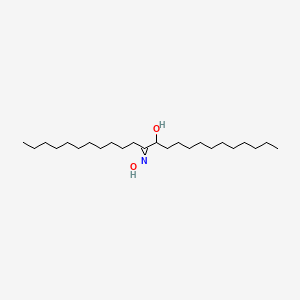
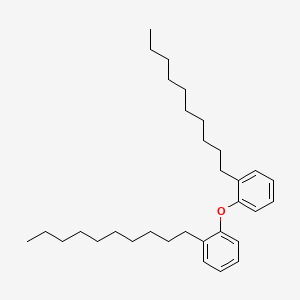
![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)
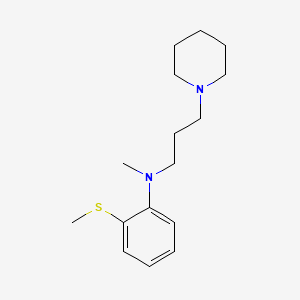
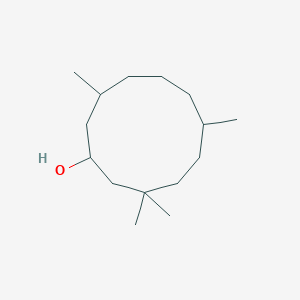
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
